molecular formula C28H22F3N7O B1142044 4-Methyl-N-(3-(5-Methyl-1H-iMidazol-1-yl)-5-(trifluoroMethyl)phenyl)-3-((4-(pyridin-3-yl)pyriMidin-2 CAS No. 641571-15-5

4-Methyl-N-(3-(5-Methyl-1H-iMidazol-1-yl)-5-(trifluoroMethyl)phenyl)-3-((4-(pyridin-3-yl)pyriMidin-2

Katalognummer: B1142044
CAS-Nummer: 641571-15-5
Molekulargewicht: 529.5 g/mol
InChI-Schlüssel: LVVDYLLEWIHKDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-N-(3-(5-Methyl-1H-iMidazol-1-yl)-5-(trifluoroMethyl)phenyl)-3-((4-(pyridin-3-yl)pyriMidin-2, also known as this compound, is a useful research compound. Its molecular formula is C28H22F3N7O and its molecular weight is 529.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Glycine Transporter 1 Inhibition

Another aspect of research on this compound pertains to its inhibition of Glycine Transporter 1 (GlyT1). A study identified a structurally diverse back-up compound, emphasizing its potent GlyT1 inhibitory activity. The compound exhibited a favorable pharmacokinetics profile and elicited an increase in the cerebrospinal fluid concentration of glycine in rats, highlighting its potential in neurological research (Yamamoto et al., 2016).

Synthesis and Application in Cancer Therapy

The compound is also noted for its role in the synthesis of Nilotinib, an antitumor agent. The intricate synthesis process of Nilotinib involves the use of 4-Methyl-N-(3-(5-Methyl-1H-iMidazol-1-yl)-5-(trifluoroMethyl)phenyl)-3-((4-(pyridin-3-yl)pyriMidin-2, highlighting its significance in the development of cancer therapeutics (Wang Cong-zhan, 2009).

Antimicrobial Activity

Research has also delved into the antimicrobial properties of derivatives and related compounds of this compound. Studies have synthesized and evaluated various derivatives for their antimicrobial activity, demonstrating their efficacy against a range of microbial species. This line of research provides insights into the potential therapeutic applications of these compounds in combating microbial infections (Rathod & Solanki, 2018; Vlasov et al., 2022).

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-methyl-3-nitrobenzoic acid, which is synthesized from toluene via a series of reactions. The second intermediate is 4-methyl-N-(3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-3-(4-pyridin-3-yl)pyrimidin-2-amine, which is synthesized from commercially available starting materials via a series of reactions. The two intermediates are then coupled using a coupling agent to form the final product.", "Starting Materials": [ "Toluene", "4-methyl-3-nitrobenzoic acid", "5-methyl-1H-imidazole", "4-pyridin-3-ylpyrimidin-2-amine", "3-bromo-5-(trifluoromethyl)aniline", "N,N-diisopropylethylamine", "N,N'-dicyclohexylcarbodiimide", "Dimethylformamide", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Synthesis of 4-methyl-3-nitrobenzoic acid from toluene via a series of reactions involving oxidation, nitration, reduction, and acid hydrolysis", "Synthesis of 4-methyl-N-(3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-3-(4-pyridin-3-yl)pyrimidin-2-amine from commercially available starting materials via a series of reactions involving coupling, reduction, and deprotection", "Coupling of the two intermediates using N,N'-dicyclohexylcarbodiimide and N,N-diisopropylethylamine in dimethylformamide to form the final product", "Purification of the final product using column chromatography and recrystallization" ] }

641571-15-5

Molekularformel

C28H22F3N7O

Molekulargewicht

529.5 g/mol

IUPAC-Name

4-methyl-N-[3-(5-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide

InChI

InChI=1S/C28H22F3N7O/c1-17-5-6-19(10-25(17)37-27-34-9-7-24(36-27)20-4-3-8-32-15-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-16-33-14-18(38)2/h3-16H,1-2H3,(H,35,39)(H,34,36,37)

InChI-Schlüssel

LVVDYLLEWIHKDY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=NC=C3C)NC4=NC=CC(=N4)C5=CN=CC=C5

Synonyme

4-Methyl-N-(3-(5-Methyl-1H-iMidazol-1-yl)-5-(trifluoroMethyl)phenyl)-3-((4-(pyridin-3-yl)pyriMidin-2-yl)aMino)benzaMide

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.